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Compound of Interest

Compound Name: 1,1-Diethoxyhex-3-yne

CAS No.: 18229-85-1

Cat. No.: B093760

Get Quote

Executive Summary
1,1-Diethoxyhex-3-yne (CAS 18229-85-1) is a highly versatile C10 bifunctional building block

widely utilized in the total synthesis of natural products, flavors, and complex lipids. Structurally,

it features an internal alkyne and a diethyl acetal. This specific arrangement allows chemists to

execute stereoselective semi-reductions while keeping the terminal aldehyde protected. Its

most prominent industrial and academic applications include the synthesis of (3Z)-hexenal (leaf

aldehyde) and complex polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid

(EPA) derivatives.

Physicochemical Profiling
Understanding the physical properties of 1,1-diethoxyhex-3-yne is critical for optimizing

reaction conditions, particularly in biphasic extractions, distillation, and chromatographic

purifications.
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Property Value

CAS Number 18229-85-1

Molecular Formula C10H18O2

Molecular Weight 170.25 g/mol [1]

XLogP3 (Lipophilicity) 2.3[1]

Topological Polar Surface Area 18.5 Å²[1]

Hydrogen Bond Acceptors 2[1]

Rotatable Bonds 5[1]

Strategic Role in Synthesis: The "Masked Aldehyde"
The diethyl acetal moiety serves as a "masked aldehyde." In natural product synthesis, free

aldehydes are highly reactive and prone to unwanted nucleophilic attacks, aldol condensations,

or oxidations. By employing 1,1-diethoxyhex-3-yne, the sensitive aldehyde carbon is

protected during harsh upstream processes (e.g., strong bases used in alkyne alkylation)[2].

The internal alkyne provides a rigid scaffold that can be stereoselectively reduced to a cis (Z)

alkene[3], a structural motif ubiquitous in nature.

Experimental Workflows & Protocols
Protocol A: Synthesis of 1,1-Diethoxyhex-3-yne
Precursor
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Figure 1: Synthetic workflow for the preparation of 1,1-diethoxyhex-3-yne via alkyne

alkylation.

Objective: Generate the C10 acetal via nucleophilic substitution. Causality & Mechanism:

Terminal alkynes possess a weakly acidic proton (pKa ~25). Treatment with a strong

organolithium base at cryogenic temperatures quantitatively yields the lithium acetylide. This

potent nucleophile then displaces the bromide of bromoacetaldehyde diethyl acetal via an SN2

mechanism[2].

Step-by-Step Methodology:

Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add

1-butyne (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise

add n-butyllithium (n-BuLi, 1.05 eq, 2.5 M in hexanes). Stir for 30 minutes to ensure

complete formation of 1-butynyllithium.
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Alkylation: Slowly introduce bromoacetaldehyde diethyl acetal (1.1 eq)[2]. Gradually warm

the reaction to room temperature and stir for 12 hours.

Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the

aqueous layer three times with diethyl ether.

Self-Validating Step: Wash the combined organic layers with brine, dry over anhydrous

Na₂SO₄, and concentrate. Analyze the crude mixture via GC-MS. The disappearance of the

bromoacetal peak and the emergence of a product peak at m/z 170.25 confirms successful

coupling.
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Figure 2: Stereoselective synthesis of (3Z)-hexenal and potential thermodynamic isomerization.

Objective: Convert the alkyne to a (Z)-alkene and unmask the aldehyde. Causality &

Mechanism: The Lindlar catalyst is a poisoned palladium catalyst (Pd/CaCO₃ treated with lead

acetate and quinoline). The poison attenuates the catalyst's reactivity, preventing over-

reduction to the saturated alkane. The solid-state nature of the catalyst enforces syn-addition of

hydrogen, yielding exclusively the (Z)-isomer[3]. Subsequent deprotection requires a mild acid

(like oxalic acid) because the resulting (3Z)-hexenal is kinetically stable but thermodynamically

unstable; strong acids would trigger rapid isomerization to the conjugated (2E)-hexenal[3].

Step-by-Step Methodology:

Semi-Reduction: Dissolve 1,1-diethoxyhex-3-yne in hexane or propan-2-ol[3]. Add Lindlar

catalyst (5% w/w).

Hydrogenation: Purge the reaction vessel with H₂ gas. Stir vigorously at room temperature

under 1 atm of H₂.

Self-Validating Step (H₂ Uptake): Monitor the reaction via a gas burette. Terminate the

reaction exactly when 1 molar equivalent of H₂ is consumed to prevent over-reduction. Filter

the catalyst through a pad of Celite.

Deprotection: Dissolve the resulting (Z)-1,1-diethoxyhex-3-ene in a biphasic mixture of water

and THF. Add oxalic acid (catalytic to 1.0 eq depending on scale)[3]. Stir at room

temperature until TLC indicates complete consumption of the acetal.

Isolation: Extract with diethyl ether, wash with saturated NaHCO₃ to neutralize the acid, dry,

and carefully concentrate under reduced pressure (product is highly volatile).

Self-Validating Step (NMR): Run a ¹H NMR spectrum. The aldehyde proton should appear as

a distinct triplet (~9.7 ppm). The absence of a large trans-coupling constant (J ~ 15 Hz) in the

alkene region confirms that no isomerization to (2E)-hexenal occurred.
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Beyond simple volatile aldehydes, 1,1-diethoxyhex-3-yne is a foundational block for

synthesizing complex lipid signaling molecules. For instance, it is utilized as an intermediate in

the total synthesis of isotopically labeled eicosapentaenoic acid (EPA) and its geometric

isomers. By extending the carbon chain via iterative alkyne coupling and stereoselective

reductions, chemists can construct the repeating methylene-interrupted (Z)-double bond motifs

characteristic of EPA (e.g., utilizing the extended intermediate[(3Z,6Z,9Z)-12,12-

diethoxydodeca-3,6,9-triene])[4].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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